

Primary research articles on Foretinib's initial characterization

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Compound of Interest

Compound Name: *Foretinib*

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Foretinib: A Technical Primer on its Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foretinib, also known as XL880 or GSK1363089, is an orally bioavailable, multi-kinase inhibitor developed for the treatment of cancer.[1] Its primary mechanism of action involves the competitive inhibition of the ATP-binding sites of key receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis.[2][3] The initial characterization of **Foretinib** identified it as a potent dual inhibitor of the Mesenchymal-Epithelial Transition factor (c-MET) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][4] Subsequent studies revealed a broader spectrum of activity against other RTKs, including TIE-2, RON, AXL, c-KIT, and FLT-3.[3][5][6] This document provides a detailed technical overview of the preclinical data from the initial characterization of **Foretinib**, focusing on its biochemical activity, cellular effects, and in vivo efficacy.

Data Presentation

The following tables summarize the key quantitative data from the initial preclinical evaluation of **Foretinib**.

Table 1: In Vitro Kinase Inhibition Profile of **Foretinib**

Target Kinase	IC50 (nM)	Source(s)
c-MET	0.4	[7]
KDR (VEGFR2)	0.8 - 0.9	[7][8]
TIE-2	1.1	[7]
VEGFR3/FLT4	2.8	[7]
RON	3.0	[7]
FLT-1	6.8	[7]
AXL	Not specified	[5][9]
c-KIT	Not specified	[3][6]
PDGFR β	Not specified	[5][10]

Table 2: In Vitro Cellular Activity of **Foretinib**

Cell Line	Cancer Type	IC50 (nM)	Source(s)
A549	Non-small cell lung	29	[7]
B16F10	Melanoma	40	[7]
HT29	Colorectal	165	[7]
MKN-45	Gastric	~10-100	[7][8]
KATO-III	Gastric	~100	[7][8]
SNU-1	Gastric	>100	[8]

Table 3: In Vivo Efficacy of **Foretinib** in Preclinical Xenograft Models

Cancer Type	Model	Dose (mg/kg)	Efficacy	Source(s)
Ovarian Cancer	SKOV3ip1 Xenograft	30	86% tumor weight inhibition	[11]
Ovarian Cancer	HeyA8 Xenograft	Not specified	71% tumor weight inhibition	[11]
Melanoma	B16F10 Xenograft	30	64% tumor growth inhibition	[7]
Melanoma	B16F10 Xenograft	100	87% tumor growth inhibition	[7]
Triple-Negative Breast Cancer	MDA-MB-231 Xenograft	15	42.8% tumor inhibition rate	[12]
Triple-Negative Breast Cancer	MDA-MB-231 Xenograft	50	79.2% tumor inhibition rate	[12]
Hepatocellular Carcinoma	Orthotopic & Ectopic	Not specified	Dose-dependent tumor growth inhibition	[13]
Gastric Cancer	MKN-45 Xenograft	Not specified	Significant anti-tumor activity	[8]

Table 4: Pharmacokinetic Parameters of **Foretinib** (Phase I Clinical Data)

Parameter	Value	Condition	Source(s)
Maximum Tolerated Dose (MTD)	80 mg	Once daily, 28-day cycle	[9]
Maximum Tolerated Dose (MTD)	240 mg (3.6 mg/kg)	5 days on, 9 days off	[5][14]
Time to Maximum Concentration (Tmax)	~4 hours	At MTD (80 mg)	[9]
Peak Concentration (Cmax)	46 ng/mL	At MTD (80 mg)	[9]
Trough Concentration	24 ng/mL	At MTD (80 mg)	[9]
Half-life (T1/2)	9.5 - 20 hours	Single oral dose (2-50 mg/kg) in mice	[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. The following sections describe the core experimental protocols used in the characterization of **Foretinib**.

Kinase Inhibition Assays

To determine the half-maximal inhibitory concentration (IC₅₀) of **Foretinib** against a panel of kinases, multiple assay formats were employed.[7]

- [³³P]-Phosphoryl Transfer Kinase Assay:
 - Plate Coating: 384-well microtiter plates were coated with 2 μg/well of a protein or peptide substrate (e.g., poly(Glu, Tyr) 4:1).
 - Compound Addition: A dilution series of **Foretinib** was added to the wells.
 - Kinase Reaction: The kinase enzyme and [³³P]-ATP were added to initiate the reaction. Plates were incubated to allow for phosphoryl transfer to the substrate.

- Washing: Plates were washed to remove unbound [^{33}P]-ATP.
- Detection: The amount of incorporated ^{33}P was measured using a scintillation counter.
- Analysis: IC₅₀ values were calculated by nonlinear regression analysis.[\[7\]](#)
- Luciferase-Coupled Chemiluminescence Assay (Kinase-Glo):
 - Enzyme and Inhibitor Incubation: The target kinase and **Foretinib** were pre-incubated for 60 minutes in 384-well plates.
 - Reaction Initiation: A mixture of ATP and the appropriate peptide substrate was added to start the kinase reaction. The reaction proceeded for 2-4 hours at room temperature.
 - ATP Measurement: An equal volume of Kinase-Glo® reagent was added. This reagent contains luciferase, which produces a luminescent signal proportional to the amount of remaining ATP.
 - Detection: Luminescence was measured using a plate reader. Lower luminescence indicates higher kinase activity (more ATP consumption).
 - Analysis: IC₅₀ values were calculated based on the reduction in ATP consumption.[\[7\]](#)

Cell Proliferation and Cell Cycle Analysis

- Cell Proliferation Assay:
 - Cell Seeding: Cancer cell lines (e.g., SKOV3ip1, CaOV3) were seeded in multi-well plates and allowed to adhere.
 - Treatment: Cells were treated with varying concentrations of **Foretinib** or vehicle control.
 - Incubation: Cells were incubated for a defined period (e.g., 24-72 hours).
 - Viability Assessment: Cell viability was assessed using methods such as MTT, SRB, or automated cell counting.
 - Analysis: IC₅₀ values for cell growth inhibition were determined.

- Cell Cycle Analysis:
 - Treatment: Cells were treated with **Foretinib** for 24 hours.[11]
 - Harvesting and Fixation: Cells were harvested, washed, and fixed in cold ethanol.
 - Staining: Fixed cells were resuspended in a Propidium Iodide (PI)/RNase staining buffer. PI intercalates with DNA, providing a fluorescent signal proportional to DNA content.
 - Flow Cytometry: The DNA content of individual cells was analyzed using a FACS Calibur or similar flow cytometer.
 - Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) was quantified to identify cell cycle arrest.[11] **Foretinib** was found to induce a G2/M phase arrest.[11][13]

Western Blotting for Signaling Pathway Analysis

- Cell Lysis: Cells, either untreated or treated with **Foretinib** and/or a growth factor like HGF, were lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
- Protein Quantification: The total protein concentration in the lysates was determined using a BCA or Bradford assay.
- SDS-PAGE: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: The separated proteins were transferred from the gel to a nitrocellulose or PVDF membrane.
- Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for target proteins (e.g., phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK).
- Secondary Antibody & Detection: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by the addition of a chemiluminescent substrate.

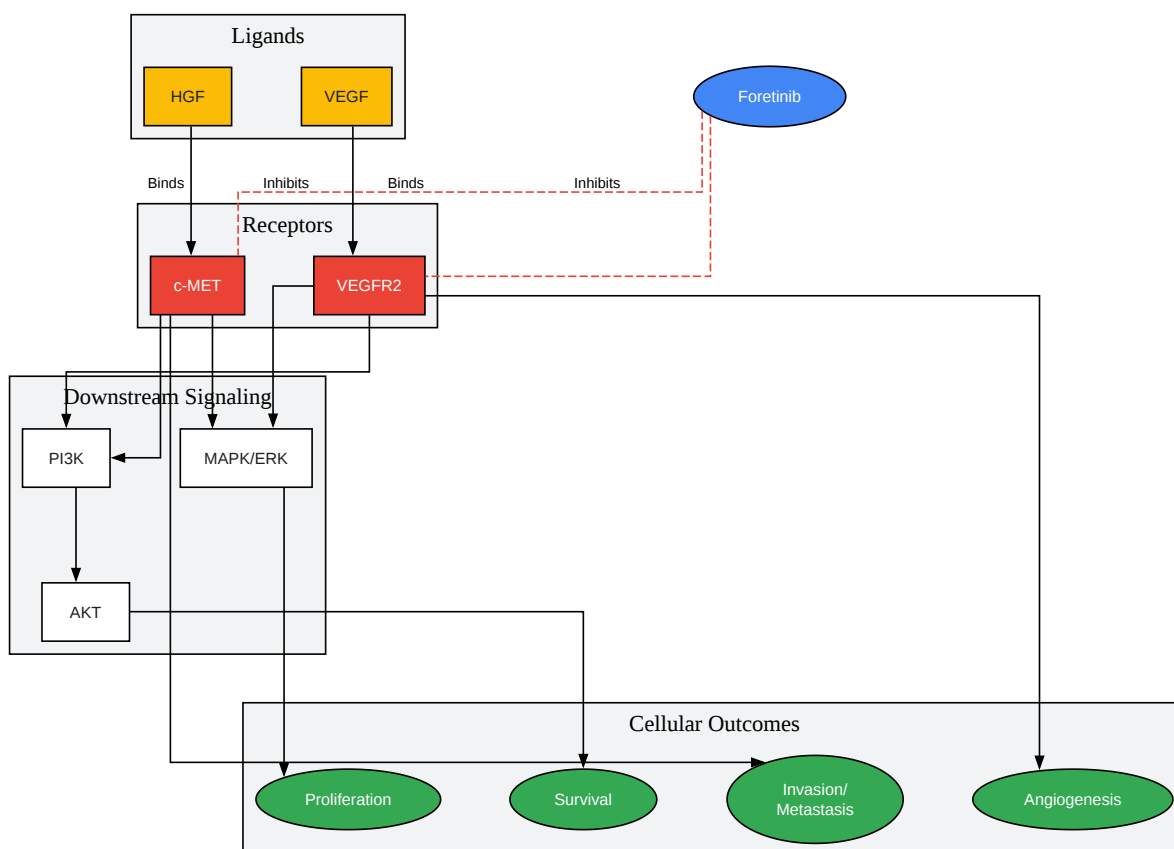
- Imaging: The resulting light signal was captured on X-ray film or with a digital imaging system. This technique was used to confirm that **Foretinib** inhibits the phosphorylation of c-Met and its downstream effectors AKT and ERK.[8][11]

In Vivo Xenograft Tumor Studies

- Cell Implantation: Human tumor cells (e.g., SKOV3ip1, MDA-MB-231) were injected subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude mice). [11][12]
- Tumor Growth: Tumors were allowed to grow to a palpable, measurable size.
- Treatment Administration: Mice were randomized into groups and treated orally with **Foretinib** (e.g., 30 mg/kg) or a vehicle control, typically once daily.[7][11]
- Monitoring: Tumor volume and mouse body weight were measured regularly throughout the study.
- Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis, such as Western blotting or immunohistochemistry, to assess target inhibition and effects on proliferation (Ki67) and apoptosis (TUNEL).[5][11]

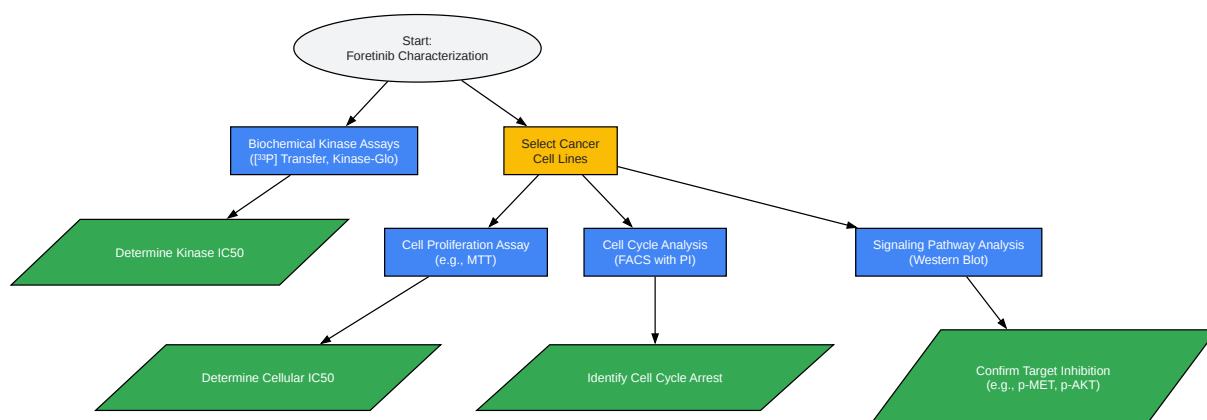
Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with **Foretinib**'s initial characterization.



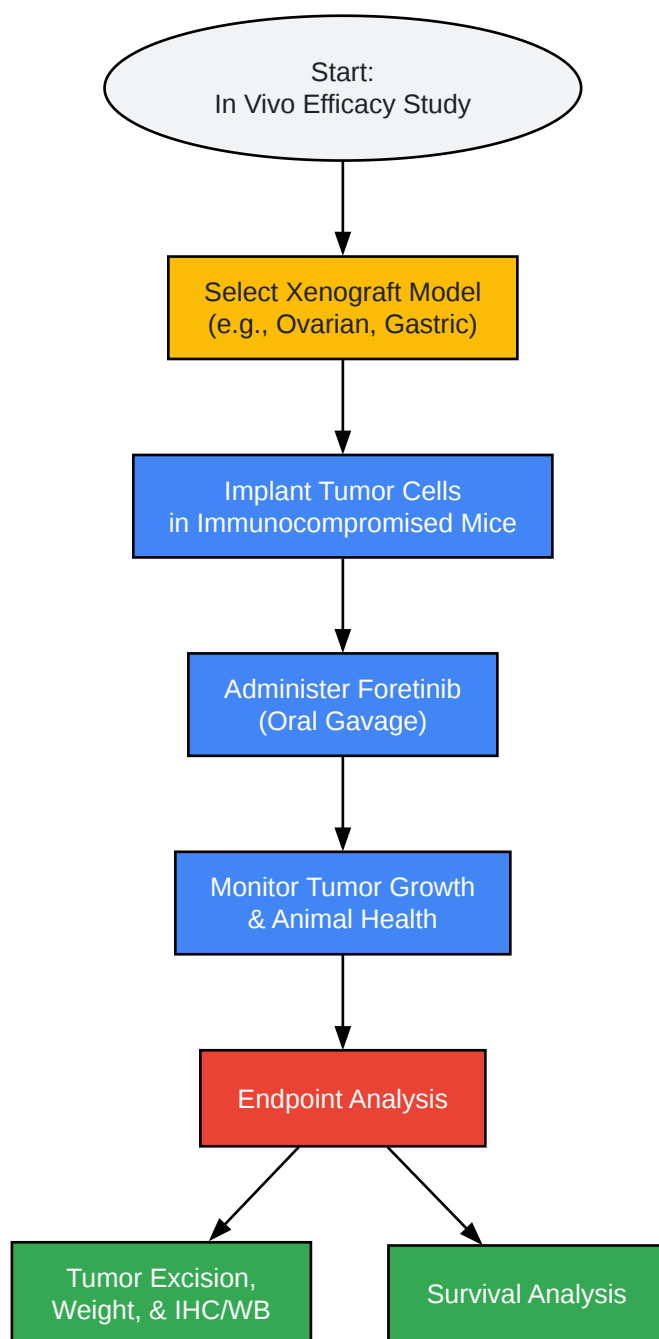
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Caption: **Foretinib**'s dual inhibition of c-MET and VEGFR2 signaling pathways.



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Caption: Experimental workflow for the in vitro characterization of **Foretinib**.



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References

- 1. Foretinib - Wikipedia [en.wikipedia.org]
- 2. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Foretinib inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II trial of single-agent foretinib (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Exelixis' XL880, the First Orally-Available MET Inhibitor in Clinical Development, Continues to Show Promise in a Phase I Trial in Patients With Advanced Solid Tumors | Exelixis, Inc. [ir.exelixis.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Targeted dual inhibition of c-Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase 1 dose-escalation study of the safety and pharmacokinetics of once-daily oral foretinib, a multi-kinase inhibitor, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Foretinib Is Effective against Triple-Negative Breast Cancer Cells MDA-MB-231 In Vitro and In Vivo by Down-Regulating p-MET/HGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Foretinib demonstrates anti-tumor activity and improves overall survival in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase I study of foretinib, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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